3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one
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Overview
Description
The compound “3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one” is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are benzopyrone derivatives and are widely distributed in nature . The azepane-1-carbonyl group is a seven-membered cyclic amine, which is attached to the chromen-2-one core at the 3rd position . The bromine atom is at the 6th position of the chromen-2-one core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar chromen-2-one core, with the azepane ring providing some three-dimensionality . The presence of the carbonyl group and the bromine atom would also influence the compound’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group could be involved in nucleophilic addition reactions, while the bromine atom could potentially be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and bromine atom could enhance its solubility in polar solvents . The compound’s stability could be affected by the presence of the azepane ring .Scientific Research Applications
- Role of 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one : This compound has been explored for its potential in enhancing AR. Researchers have investigated its effects on auxin regulation, which plays a crucial role in root formation. Novel high-throughput screening tools have allowed scientists to explore auxin-related pathways and identify compounds that may improve horticultural rooting methods .
- Potential Applications : Researchers are studying stronger auxin analogs, alternative indolealkanoic acids, and inhibitors of auxin biosynthesis. These compounds could enhance AR and improve horticultural practices .
Horticulture and Adventitious Rooting
Chemical Biology and Auxin Manipulation
Safety and Hazards
properties
IUPAC Name |
3-(azepane-1-carbonyl)-6-bromochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-12-5-6-14-11(9-12)10-13(16(20)21-14)15(19)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCOLCNEYMERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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